3-Iodo-5-isopropoxy-1h-indazole
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Overview
Description
3-Iodo-5-isopropoxy-1h-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This specific compound features an iodine atom at the third position and an isopropoxy group at the fifth position of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropoxy-1h-indazole typically involves the iodination of a suitable indazole precursor. One common method is the electrophilic iodination of 5-isopropoxy-1h-indazole using iodine or an iodine-containing reagent under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-isopropoxy-1h-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5-isopropoxy-1h-indazole, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
3-Iodo-5-isopropoxy-1h-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and materials.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Iodo-5-isopropoxy-1h-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine and isopropoxy groups can influence the compound’s binding affinity and selectivity, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1h-indazole: Lacks the isopropoxy group, which may result in different biological activities and chemical reactivity.
5-Isopropoxy-1h-indazole:
3-Bromo-5-isopropoxy-1h-indazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Uniqueness
3-Iodo-5-isopropoxy-1h-indazole is unique due to the presence of both the iodine atom and the isopropoxy group, which can significantly influence its chemical and biological properties. The combination of these substituents can enhance its potential as a versatile intermediate in chemical synthesis and as a pharmacophore in drug design.
Properties
IUPAC Name |
3-iodo-5-propan-2-yloxy-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IN2O/c1-6(2)14-7-3-4-9-8(5-7)10(11)13-12-9/h3-6H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXVZMZCXFZWDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(NN=C2C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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